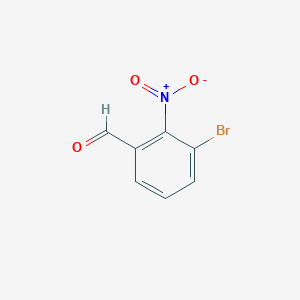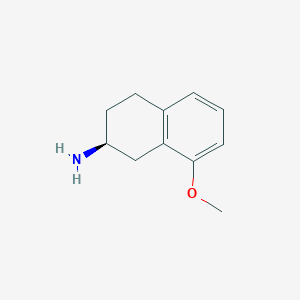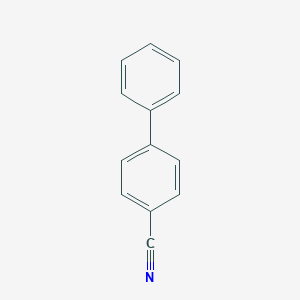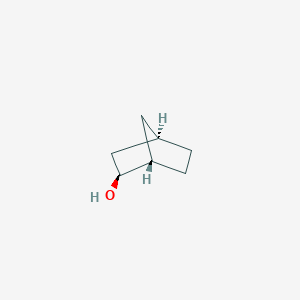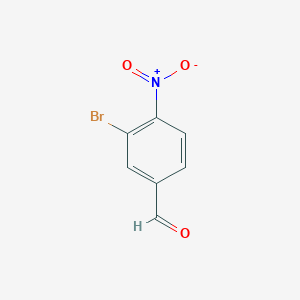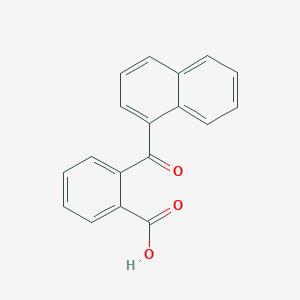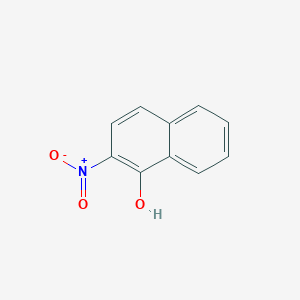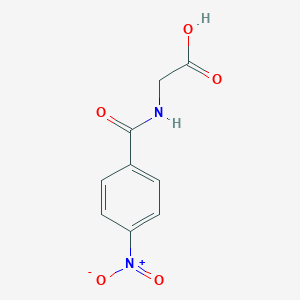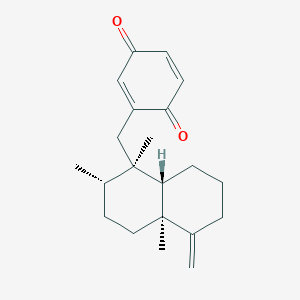
Isoavarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoflavones are a class of natural compounds found in plants that have been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. Isoavarone is a specific isoflavone that has been studied for its potential applications in scientific research. Isoavarone is a yellow crystalline powder that is soluble in ethanol and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
Isoavarone has been studied for its potential applications in scientific research, including its anti-inflammatory and anti-cancer properties. Isoavarone has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. Isoavarone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of Isoavarone is not fully understood, but it is believed to involve multiple pathways. Isoavarone has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Isoavarone has also been shown to activate the caspase pathway, which is involved in apoptosis.
Biochemische Und Physiologische Effekte
Isoavarone has been shown to have several biochemical and physiological effects. In vitro studies have shown that Isoavarone can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isoavarone has also been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Isoavarone has several advantages for lab experiments, including its potential anti-inflammatory and anti-cancer properties. However, Isoavarone can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the low yield of Isoavarone from the synthesis process can make it difficult to obtain pure samples.
Zukünftige Richtungen
There are several potential future directions for research on Isoavarone. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential applications in cancer therapy, either alone or in combination with other treatments. Further research is needed to fully understand the mechanism of action of Isoavarone and its potential applications in scientific research.
In conclusion, Isoavarone is a natural isoflavone that has gained attention for its potential applications in scientific research. Isoavarone has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves multiple pathways. While Isoavarone has several advantages for lab experiments, including its potential health benefits, further research is needed to fully understand its potential applications in scientific research.
Synthesemethoden
Isoavarone can be synthesized from daidzein, a natural isoflavone found in soybeans. The synthesis process involves several steps, including acetylation, bromination, and cyclization. The yield of Isoavarone from this process is typically low, which can make it difficult to obtain in large quantities.
Eigenschaften
CAS-Nummer |
129445-46-1 |
|---|---|
Produktname |
Isoavarone |
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |
InChI-Schlüssel |
NXIFNLNXFPAWTO-LWILDLIXSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



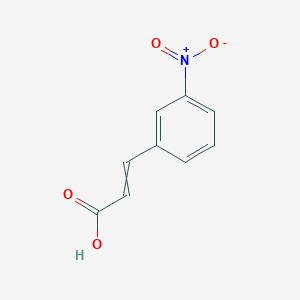
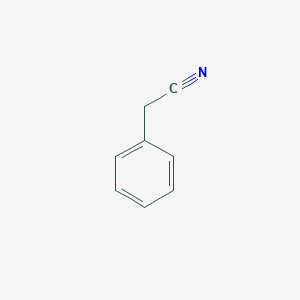
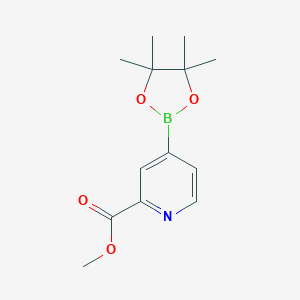
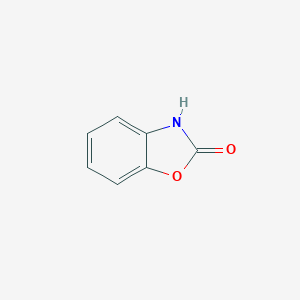
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
